Methyl 3-ethyl-7-methylnona-2,6-dienoate

Description

Contextual Placement of Dienoate Esters in Advanced Organic Synthesis

Dienoate esters, characterized by the presence of two carbon-carbon double bonds in conjugation with a carboxylate group, are pivotal building blocks in the arsenal (B13267) of synthetic organic chemists. Their conjugated system imparts a unique electronic character that allows for a diverse range of chemical transformations. These motifs are frequently employed in the construction of complex molecular frameworks, including those found in natural products and biologically active molecules.

Key synthetic strategies that leverage the reactivity of dienoate esters include:

Pericyclic Reactions: Conjugated dienes are classic reactants in Diels-Alder reactions, a powerful tool for the stereocontrolled formation of six-membered rings. This cycloaddition is fundamental in the synthesis of a vast array of cyclic and polycyclic compounds.

Nucleophilic Additions: The conjugated system allows for both 1,2- and 1,4- (Michael) additions of nucleophiles, providing pathways to a variety of functionalized products.

Cross-Coupling Reactions: Modern palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, can be utilized to further elaborate the dienoate scaffold, enabling the formation of new carbon-carbon bonds with high precision. thieme-connect.de

Olefination Reactions: Methods like the Wittig reaction and the Horner-Wadsworth-Emmons reaction are instrumental in the stereoselective synthesis of dienoate esters themselves, offering control over the geometry of the double bonds. thieme-connect.dewikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org The Julia olefination and its modifications also provide robust routes to these structures. wikipedia.orgtcichemicals.comorganic-chemistry.org

The ability to construct and manipulate dienoate esters with high stereoselectivity is a testament to the advancements in synthetic methodology, allowing chemists to access a wide chemical space with potential applications in materials science, pharmacology, and agriculture.

Overview of the Methyl 3-ethyl-7-methylnona-2,6-dienoate Structural Motif

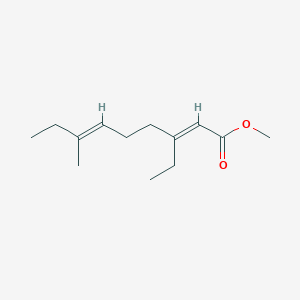

This compound is a non-terpenoid acyclic ester. Its molecular structure is defined by a nine-carbon backbone featuring two double bonds at the second and sixth positions, a methyl group at the seventh position, and an ethyl group at the third position. The molecule is terminated by a methyl ester functional group.

The specific stereochemistry of the double bonds (E/Z isomerism) is a critical aspect of this molecule's identity. The (2E,6E) isomer is a known configuration.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33619-65-7 |

| Molecular Formula | C13H22O2 |

| Molecular Weight | 210.31 g/mol |

| Isomer CAS Number | 17447-02-8 ((2E,6E)-isomer) wikipedia.orglookchem.com |

| Isomer Molecular Weight | 210.316 g/mol wikipedia.org |

Significance of Conjugated Dienoate Systems in Synthetic Chemistry and Bio-Inspired Design

The significance of conjugated dienoate systems, such as that in this compound, extends beyond their utility as synthetic intermediates. They are integral to the field of bio-inspired design, where natural molecular structures provide the blueprint for the development of new technologies and solutions to human challenges.

A prime example of this is the structural similarity of this compound to insect juvenile hormones (JHs). tcichemicals.comacs.orgthieme-connect.de Juvenile hormones are a family of acyclic sesquiterpenoids that regulate a wide range of physiological processes in insects, including metamorphosis, reproduction, and diapause. thieme-connect.deorganic-chemistry.org By preventing the transition from the larval to the adult stage, JHs play a crucial role in insect development.

Chemical analogues of juvenile hormones, often featuring a conjugated dienoate ester backbone, have been synthesized to mimic the action of natural JHs. wikipedia.org These synthetic analogues can disrupt the normal life cycle of insects, leading to their use as "third-generation insecticides" or insect growth regulators. wikipedia.orgacs.org These compounds are often more target-specific than conventional broad-spectrum insecticides, offering a more environmentally benign approach to pest control.

The study and synthesis of compounds like this compound are therefore not only an academic exercise in organic synthesis but also a direct contribution to the development of novel and selective methods for insect management, a clear embodiment of bio-inspired chemical design.

Structure

2D Structure

3D Structure

Properties

CAS No. |

55314-58-4 |

|---|---|

Molecular Formula |

C13H22O2 |

Molecular Weight |

210.31 g/mol |

IUPAC Name |

methyl (2E,6E)-3-ethyl-7-methylnona-2,6-dienoate |

InChI |

InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3/b11-8+,12-10+ |

InChI Key |

YEPZUPMGRYPRFL-TXSAMIJNSA-N |

Isomeric SMILES |

CC/C(=C/CC/C(=C/C(=O)OC)/CC)/C |

Canonical SMILES |

CCC(=CCCC(=CC(=O)OC)CC)C |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 Ethyl 7 Methylnona 2,6 Dienoate and Analogous Unsaturated Esters

Organometallic Cross-Coupling Reactions for Dienoate Construction

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been extensively applied to the synthesis of dienoates. These methods often involve the coupling of a vinyl- or aryl-halide or triflate with an organometallic reagent in the presence of a transition metal catalyst.

Palladium-Catalyzed Protocols (e.g., Stille, Suzuki, Negishi Couplings)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing C-C bonds. wikipedia.org The Stille, Suzuki, and Negishi couplings are prominent examples that have been successfully employed in the synthesis of complex molecules, including unsaturated esters.

The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgnih.gov This reaction is valued for its tolerance of a wide range of functional groups. libretexts.org The catalytic cycle typically involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com While effective, the toxicity of organotin reagents is a significant drawback. libretexts.org

The Suzuki reaction , for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010, couples an organoboron species (like a boronic acid or ester) with an organic halide or triflate. wikipedia.orglibretexts.org This method is favored due to the low toxicity and stability of the boronic acid reagents. organic-chemistry.org The reaction mechanism is similar to the Stille coupling, involving oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron reagent for transmetalation. organic-chemistry.org The Suzuki coupling has been used to synthesize 1,3-dienes through a sequential coupling and isomerization process. nih.gov However, achieving high stereoselectivity can be challenging, with some Suzuki couplings for dienoate synthesis reporting stereoisomeric purities of ≤ 95%. pnas.org The use of specific promoters like cesium fluoride (B91410) or tetra-n-butylammonium fluoride can improve stereoselectivity. pnas.org

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate. wikipedia.orgnumberanalytics.com This reaction is known for its high reactivity and stereoselectivity, often proceeding with ≥97–98% stereoselectivity in the synthesis of dienes. pnas.orgorganic-chemistry.org The general mechanism also follows the oxidative addition, transmetalation, and reductive elimination sequence. numberanalytics.com The Negishi coupling is particularly useful for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds and has been applied in the total synthesis of various natural products. wikipedia.orgacs.org

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |

|---|---|---|---|---|

| Stille | Organostannane (R-SnR'3) | Halide/Triflate | Palladium | High functional group tolerance, toxic reagents. libretexts.org |

| Suzuki | Organoboron (R-B(OR')2) | Halide/Triflate | Palladium | Low toxicity of reagents, requires base. wikipedia.orgorganic-chemistry.org |

| Negishi | Organozinc (R-ZnX) | Halide/Triflate | Palladium/Nickel | High reactivity and stereoselectivity. pnas.orgorganic-chemistry.org |

Zinc-Catalyzed Synthesis of Conjugated Dienoate Derivatives

Recent advancements have demonstrated that zinc can also act as a catalyst for the synthesis of conjugated dienoates. nih.govresearchgate.net This method involves the selective cross-coupling of two different carbene sources, such as vinyl diazo compounds and enynones. nih.gov The reaction proceeds through the unprecedented coupling of a zinc furyl carbene with a vinyl diazo compound at the γ-carbon. nih.govresearchgate.net An alternative approach involves the commutative cross-coupling of zinc vinyl carbenes, generated from cyclopropenes, with simple diazo compounds. nih.gov These zinc-catalyzed methods offer a novel route to dienoate structures.

Rhodium- and Ruthenium-Catalyzed Isomerizations of Vinylcyclopropanes to Dienoates

An alternative strategy for constructing dienoates involves the isomerization of vinylcyclopropanes (VCPs). acs.orgnih.govresearchgate.net This approach can provide stereoselective access to both conjugated and cross-conjugated dienoates. acs.orgnih.govfigshare.comthieme-connect.comx-mol.com

Rhodium-catalyzed isomerization of VCPs typically leads to the formation of conjugated dienoates with high stereocontrol. acs.orgnih.gov Commercially available cationic rhodium complexes can effectively catalyze a formal 1,2-ring opening of the vinylcyclopropane, yielding the desired dienoate in high yield. acs.orgnih.govpku.edu.cn

Ruthenium-catalyzed isomerization , on the other hand, can provide access to cross-conjugated dienoates. acs.orgnih.gov The use of a bisphosphine ligand in combination with a ruthenium precatalyst facilitates a formal 1,3-ring opening of the VCP. acs.orgnih.gov This method generally results in moderate to high stereoselectivity. acs.org

These complementary catalytic systems allow for the selective synthesis of different dienoate isomers from the same starting materials. acs.orgnih.gov

Olefination Strategies for Dienoate Moiety Formation

Olefination reactions are a cornerstone of organic synthesis for the formation of carbon-carbon double bonds and are widely used to construct the dienoate moiety.

Wittig-Type Olefinations and Bestmann Ylide Applications

The Wittig reaction , discovered by Georg Wittig, is a reaction between an aldehyde or ketone and a phosphonium (B103445) ylide (Wittig reagent) to produce an alkene. wikipedia.orgmasterorganicchemistry.comnih.gov This reaction is highly versatile and tolerates a variety of functional groups. wikipedia.org The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Unstabilized ylides generally lead to (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The Schlosser modification allows for the synthesis of (E)-alkenes from unstabilized ylides. wikipedia.org

The Bestmann ylide , (di-tert-butyl methylphosphonate), is a specific type of ylide that can be used in Wittig-type reactions. It is often employed for the homologation of esters. harvard.edu

Still-Gennari and Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses phosphonate (B1237965) carbanions instead of phosphonium ylides. wikipedia.orgorganic-chemistry.orgnrochemistry.comyoutube.com A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed. wikipedia.org The classical HWE reaction typically yields (E)-alkenes with high selectivity. wikipedia.orgnih.gov

The Still-Gennari olefination is a significant modification of the HWE reaction that allows for the synthesis of (Z)-alkenes with high selectivity. nrochemistry.comnih.govnumberanalytics.comresearchgate.nettcichemicals.comresearchgate.net This is achieved by using phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonates, in the presence of a strong base like potassium bis(trimethylsilyl)amide (KHMDS) with 18-crown-6. nih.govtcichemicals.com The electron-withdrawing groups accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-alkene. nrochemistry.comnih.gov

| Olefination Reaction | Reagents | Typical Product Stereochemistry | Key Features |

|---|---|---|---|

| Wittig (unstabilized ylide) | Aldehyde/Ketone + Phosphonium Ylide | Z-selective | Versatile, tolerates many functional groups. wikipedia.orgorganic-chemistry.org |

| Wittig (stabilized ylide) | Aldehyde/Ketone + Phosphonium Ylide | E-selective | Ylide is less reactive. organic-chemistry.org |

| Horner-Wadsworth-Emmons (HWE) | Aldehyde/Ketone + Phosphonate Carbanion | E-selective | Water-soluble byproduct, easy purification. wikipedia.orgnih.gov |

| Still-Gennari | Aldehyde/Ketone + Electron-withdrawing Phosphonate | Z-selective | Uses strong base and low temperatures. nih.govnumberanalytics.comtcichemicals.com |

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis has emerged as a powerful tool in organic synthesis for the formation of cyclic olefins. In the context of dienoate synthesis, it is often employed in a tandem sequence where a temporary ring is formed and subsequently opened to yield the desired linear, stereodefined product.

Tethered Ring-Closing Metathesis for Stereoselective Dienoate Synthesis

A highly effective strategy for the stereoselective synthesis of conjugated dienoates involves a tethered Ring-Closing Metathesis (RCM) approach. thieme-connect.comresearchgate.net This method often begins with the esterification of a racemic allylic alcohol and an unsaturated carboxylic acid, such as vinylacetic acid. thieme-connect.comthieme-connect.com The resulting ester substrate is then subjected to RCM using a ruthenium catalyst, which forms a cyclic intermediate. thieme-connect.com This is not the final product but a transient structure designed to control the stereochemistry of the subsequent step.

This sequence can be performed as a one-pot reaction, combining the RCM with a base-induced elimination and an alkylation step. thieme-connect.comresearchgate.net After the RCM catalyst has formed the ring, a base like sodium hydride (NaH) is introduced to induce an eliminative ring opening. thieme-connect.comresearchgate.net This process is highly diastereoselective, typically yielding (1Z,3E)-configured dienes. nih.gov The resulting carboxylate can then be trapped with an alkylating agent, such as Meerwein's salt (Et₃OBF₄), to furnish the final dienoate ester with high stereoselectivity. thieme-connect.comresearchgate.net This combined RCM/eliminative ring-opening sequence is valued for its operational simplicity and its ability to produce dienoic acids or esters in high yields and with excellent stereocontrol. researchgate.net

The versatility of this method has been demonstrated in the synthesis of various natural products containing E,Z-configured conjugated dienes. researchgate.net The tether serves to pre-organize the substrate for the metathesis reaction and is ultimately incorporated into the final product as a useful functional group for further chemical transformations. researchgate.net

Table 1: Tethered RCM for Stereoselective Dienoate Synthesis

| Substrate Type | Key Reagents | Sequence | Product Configuration | Reference |

|---|---|---|---|---|

| Allyl butenoates | Ru-catalyst, NaH, Alkylating Agent (e.g., Et₃OBF₄) | 1. Steglich Esterification 2. RCM 3. Base-Induced Elimination 4. Alkylation | (2Z,4E)-Dienoates | thieme-connect.comthieme-connect.com |

| Allylphosphonates of allylic alcohols | Ru-catalyst, Base, Alkylating Agent | One-flask: RCM, Base-Induced Ring-Opening, Alkylation | (1Z,3E)-Dienyl phosphonates | researchgate.netnih.gov |

Other Key Synthetic Routes and Transformations

Beyond ring-closing metathesis, several other synthetic transformations are fundamental to the assembly of unsaturated esters and their precursors. These include methods for forming the ester linkage itself, as well as reactions that construct the carbon skeleton with the desired substitution and stereochemistry.

Steglich Esterification in Dienoate Synthetic Pathways

The Steglich esterification is a mild and efficient method for forming ester bonds from a carboxylic acid and an alcohol. nih.gov Developed in 1978, the reaction utilizes a carbodiimide (B86325) coupling agent, such as N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govwikipedia.org The reaction is known for its mild conditions, generally being performed at room temperature, which makes it suitable for substrates that are sensitive to acid or sterically hindered. wikipedia.orgorganic-chemistry.org

In the context of dienoate synthesis, Steglich esterification plays a crucial role as the initial step in the tethered RCM approach. thieme-connect.comthieme-connect.com It is used to couple an allylic alcohol with an unsaturated acid (like vinylacetic acid) to create the acyclic diene precursor required for the subsequent cyclization. thieme-connect.com The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. organic-chemistry.org DMAP then acts as an acyl transfer reagent, reacting with the intermediate to form a reactive acyl-pyridinium species, which is then readily attacked by the alcohol to yield the desired ester and the dicyclohexylurea (DCU) byproduct. wikipedia.orgorganic-chemistry.org This method's efficiency with sensitive reagents makes it a cornerstone in the multi-step synthesis of complex natural products and their analogues. nih.govnih.gov

Base-Induced Elimination and Alkylation Reactions

Base-induced elimination reactions are pivotal for generating double bonds in a carbon framework. libretexts.org In the synthesis of dienoates via the tethered RCM method, this reaction serves to open the cyclic intermediate and form the conjugated diene system. thieme-connect.comresearchgate.net These reactions are typically bimolecular (E2 mechanism) and involve a single concerted step where a base removes a proton while a leaving group departs. libretexts.orgmsu.edu

In the one-pot sequence for dienoate synthesis, a strong base like sodium hydride (NaH) is added after the RCM step is complete. thieme-connect.com The base abstracts a proton, triggering the elimination of the oxygen tether and the opening of the ring to form a sodium carboxylate. thieme-connect.com This eliminative ring-opening is highly stereoselective. researchgate.net The sequence is often concluded by adding an alkylating agent to the reaction mixture. This traps the carboxylate intermediate, forming the final ester product in the same flask. thieme-connect.com The choice of base can be critical; sterically hindered or "bulky" bases like potassium tert-butoxide (KOtBu) can favor the formation of the less-substituted (Hofmann) alkene product due to steric hindrance. masterorganicchemistry.com

Allylic Alkylation Methodologies for Substituted Dienoates

Asymmetric allylic alkylation (AAA) is a powerful method for forming carbon-carbon bonds and setting stereocenters adjacent to a double bond. thieme-connect.de This reaction is particularly useful for synthesizing substituted dienoates with complex acyclic stereocenters. nih.gov Transition metals, most notably palladium and iridium, are used to catalyze the reaction between an allylic electrophile (often an allylic acetate, carbonate, or alcohol) and a nucleophile. thieme-connect.denih.gov

Iridium-catalyzed AAA has become a prominent methodology for generating acyclic all-carbon quaternary stereocenters. nih.gov These reactions can proceed at ambient temperature and provide access to a wide array of enantioenriched products in high yield and enantioselectivity. nih.gov For example, malonates can be used as nucleophiles to react with trisubstituted allylic electrophiles, yielding β-quaternary 1,3-dicarbonyl compounds. nih.gov

Palladium-catalyzed AAA is also a cornerstone of modern synthesis, capable of creating numerous stereocenters by inducing asymmetry on either the nucleophilic or electrophilic partner. thieme-connect.de These methods provide a direct route to highly substituted and functionalized acyclic structures that are characteristic of complex unsaturated esters. orgsyn.org

Table 2: Examples of Asymmetric Allylic Alkylation (AAA)

| Catalyst System | Nucleophile Type | Electrophile Type | Key Outcome | Reference |

|---|---|---|---|---|

| Iridium Complex | Malonates | Trisubstituted Allylic Electrophiles | Enantioenriched all-carbon quaternary centers | nih.gov |

| Palladium/TUNEPHOS Ligand | Carboxylic Acid Dianions | Dimethylallyl Chloride | Enantioselective synthesis of alkenyl monocarboxylic acids | orgsyn.org |

| Palladium/MeO-BIPHEP Ligand | Tertiary Amide Enolates | Allylic Phosphates | Synthesis of α-allylated amides | orgsyn.org |

| Iridium/Phosphoramidite Ligand | Aqueous Nucleophiles (e.g., Hydrazines) | Allylic Alcohols | Biphasic enantioselective substitution | ethz.ch |

Regio- and Stereoselective Ring-Opening Reactions Leading to Alkadienoates

The synthesis of functionalized acyclic compounds, including precursors to alkadienoates, can be achieved through the regio- and stereoselective ring-opening of strained heterocycles. eurekaselect.com Chiral aziridines and epoxides are valuable intermediates because they undergo nucleophilic ring-opening reactions with high predictability. eurekaselect.comnih.gov

The ring-opening of allylic epoxides, for instance, provides a powerful pathway to valuable chiral building blocks. eurekaselect.com The reaction's outcome is governed by the nature of the nucleophile and the reaction conditions. The attack of a nucleophile can occur at different positions, and controlling this regioselectivity is key to the synthesis of a specific target molecule. Similarly, chiral aziridines can be opened with high regioselectivity, with nucleophilic attack typically occurring at the less substituted carbon atom. nih.gov These ring-opening strategies offer an alternative to metathesis or cross-coupling routes for generating highly functionalized, linear olefinic structures that can be elaborated into complex alkadienoates. eurekaselect.comnih.gov

Carbene-Based Cross-Coupling Strategies

The application of carbene chemistry in organic synthesis has provided novel pathways for the formation of carbon-carbon bonds. In the context of unsaturated ester synthesis, carbene-based cross-coupling reactions, particularly those involving transition metal catalysts, offer a powerful tool for the construction of the requisite olefinic linkages with control over stereochemistry. While a specific documented synthesis of Methyl 3-ethyl-7-methylnona-2,6-dienoate using a carbene-based approach is not prevalent in the literature, the principles of existing methodologies can be extrapolated to devise a plausible synthetic route.

A key strategy involves the reaction of a diazo compound, as a carbene precursor, with an appropriate coupling partner in the presence of a metal catalyst. Copper and palladium complexes are among the most utilized catalysts for such transformations. For instance, copper-catalyzed reactions of diazo esters with terminal alkynes can lead to the formation of α,β-unsaturated esters. scripps.edu This approach could be envisioned for the construction of the α,β-unsaturated ester moiety in the target molecule.

More advanced methods utilize N-heterocyclic carbenes (NHCs) as ligands for transition metals, enhancing catalytic activity and selectivity. For example, cyclic alkyl amino carbene (CAAC) copper(I) complexes have been successfully employed in the synthesis of β-substituted α,β-unsaturated esters. numberanalytics.com The steric and electronic properties of CAAC ligands can be tuned to influence the outcome of the reaction, potentially allowing for the asymmetric synthesis of chiral esters. numberanalytics.com

A hypothetical carbene-based approach to a key fragment of this compound could involve the coupling of a carbene species with a suitable alkenylboron or organozinc reagent. The choice of catalyst and reaction conditions would be critical to control the E/Z selectivity of the newly formed double bond.

| Catalyst System | Carbene Precursor | Coupling Partner | Potential Product Fragment | Key Features |

| Cu(I)/CAAC | Methyl diazoacetate | Alkenylborane | β,γ-Unsaturated ester | Tunable steric and electronic properties of the CAAC ligand. numberanalytics.com |

| Pd(0)/NHC | Diazo compound | Alkenyl halide | Conjugated diene system | High efficiency in C-C bond formation. organic-chemistry.org |

| Rh₂(OAc)₄ | Ethyl 2-diazo-3-oxobutanoate | Alkene | Substituted furanone (after cyclization) | High catalytic activity for carbene transfer reactions. |

This table presents plausible carbene-based strategies for synthesizing fragments of or analogs to this compound based on established methodologies.

Carbonylative Coupling Reactions in Dienoate Synthesis

Carbonylative coupling reactions, which involve the incorporation of a carbon monoxide (CO) molecule, represent a highly efficient and atom-economical method for the synthesis of esters and other carbonyl compounds. plantprotection.pl Palladium-catalyzed carbonylative coupling reactions are particularly well-developed and have been applied to the synthesis of a wide array of unsaturated esters. google.com These methods are highly relevant for the synthesis of dienoate structures analogous to this compound.

One of the most common approaches is the palladium-catalyzed alkoxycarbonylation of alkenyl halides or triflates. plantprotection.pl In this reaction, an alkenyl substrate is reacted with an alcohol in the presence of a palladium catalyst and a CO atmosphere to yield the corresponding α,β-unsaturated ester. This strategy could be directly applied to the synthesis of the target molecule by selecting an appropriate diene-containing halide or triflate.

For example, a diene fragment with a terminal vinyl halide could be subjected to palladium-catalyzed carbonylation in the presence of methanol (B129727) to construct the methyl ester portion of the molecule. The choice of phosphine (B1218219) ligand for the palladium catalyst is crucial for achieving high yields and selectivities. numberanalytics.com

Another powerful strategy is the carbonylative coupling of 1,3-dienes. organic-chemistry.org Palladium catalysts can facilitate the dicarbonylation of dienes to produce adipic acid derivatives. While this typically leads to saturated diesters, modifications to the catalytic system and reaction conditions could potentially allow for a monocarbonylation or the synthesis of unsaturated dienoates. organic-chemistry.org

| Reaction Type | Substrate | Catalyst/Ligand | Product Type | Key Advantages |

| Alkoxycarbonylation | Alkenyl Halide | Pd(OAc)₂ / dppf | α,β-Unsaturated Ester | High functional group tolerance; direct incorporation of the ester moiety. plantprotection.pl |

| Carbonylative Stille Coupling | Alkenyl Stannane | Pd(0) / PPh₃ | Unsaturated Ketone (can be converted to ester) | Mild reaction conditions. nih.gov |

| Carbonylative Heck Reaction | Alkene | PdCl₂(PPh₃)₂ | β,γ-Unsaturated Ester | Readily available starting materials. researchgate.net |

| Dicarbonylation of Dienes | 1,3-Butadiene | Pd/dtbpx | Adipate Diester | Atom economical. organic-chemistry.org |

This table summarizes key carbonylative coupling reactions applicable to the synthesis of unsaturated esters and their precursors, highlighting the versatility of palladium catalysis.

Semisynthesis Approaches for Analogous Dienoate Structures

Semisynthesis, which involves the chemical modification of naturally occurring compounds, offers a valuable alternative to total synthesis, especially for complex molecules. numberanalytics.comnih.gov Natural products provide a rich source of chiral and structurally diverse scaffolds that can be elaborated into target molecules. nih.gov For a compound like this compound, which has structural similarities to naturally occurring insect pheromones and juvenile hormones, a semisynthetic approach is a highly viable strategy. researchgate.net

Many insect sex pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. researchgate.net These compounds can serve as readily available starting materials for the synthesis of more complex dienoate structures. For instance, a naturally occurring unsaturated alcohol could be oxidized to the corresponding aldehyde, which can then be subjected to a Wittig or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated ester moiety. This approach allows for the preservation of existing stereocenters and double bond geometries present in the natural starting material.

Another potential starting point could be fatty acids derived from natural oils. These can be chemically modified through various reactions, such as selective oxidations, reductions, and carbon-carbon bond-forming reactions, to construct the desired dienoate backbone. For example, oleic acid, an abundant monounsaturated fatty acid, could be a precursor for a fragment of the target molecule.

The use of enzymes in semisynthesis is also a growing area. Biocatalysts can offer high regio- and stereoselectivity in the modification of natural products, reducing the need for extensive protecting group chemistry. numberanalytics.com

| Natural Product Precursor | Key Transformation(s) | Target Structure Fragment | Rationale |

| Farnesol (B120207) | Selective oxidation, Wittig-type olefination | C12-C15 backbone with diene system | Commercially available sesquiterpenoid with a related isoprenoid structure. |

| Geraniol | Chain extension, olefination | C10 backbone with one double bond | Readily available monoterpenoid alcohol. |

| Linoleic Acid | Ozonolysis, functional group interconversion | Fragments for convergent synthesis | Abundant polyunsaturated fatty acid providing multiple reactive sites. |

| Bombykol | Oxidation, esterification | C16 diene backbone | A well-known insect pheromone with a conjugated diene system. researchgate.net |

This table illustrates potential semisynthetic routes to analogs of this compound starting from common natural products.

Stereochemical Aspects and Enantioselective Approaches in Dienoate Synthesis

Control of Carbon-Carbon Double Bond Geometry (E/Z Isomerism) in Dienoate Formation

The geometric configuration of the double bonds in a dienoate system is critical to its chemical and biological properties. The synthesis of specific E- or Z-isomers requires methods that offer high levels of stereoselectivity. Two of the most powerful and widely used olefination reactions for this purpose are the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination.

The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. wikipedia.org This method is renowned for its general reliability in producing E-alkenes, a preference driven by the thermodynamic stability of the intermediates leading to the trans product. wikipedia.orgnih.gov However, the stereochemical outcome can be steered towards the Z-isomer through strategic modification of the phosphonate (B1237965) reagent. The Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (like 2,2,2-trifluoroethyl), kinetically favors the formation of Z-alkenes. nih.gov The choice of base and reaction conditions also plays a crucial role; for instance, strong, non-chelating bases like potassium tert-butoxide in the presence of a crown ether can enhance Z-selectivity. researchgate.net

Table 1: E/Z Selectivity in Horner-Wadsworth-Emmons Reactions

| Phosphonate Type | Typical Conditions | Predominant Isomer | Reference |

|---|---|---|---|

| Standard (e.g., triethyl phosphonoacetate) | NaH, THF | E | wikipedia.org |

| Still-Gennari (e.g., bis(trifluoroethyl)phosphonoacetate) | KHMDS, 18-crown-6, THF, -78°C | Z | nih.gov |

| Ando (e.g., diarylphosphonoacetate) | KHMDS, THF, -78°C | Z | acs.org |

The Julia-Kocienski olefination is another cornerstone of stereoselective alkene synthesis, reacting a carbonyl compound with a metalated heteroaryl sulfone. organic-chemistry.orgwikipedia.org This reaction is particularly noted for its high E-selectivity, which arises from a kinetically controlled, stereospecific decomposition of an anti-β-alkoxysulfone intermediate. wikipedia.org The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is common and provides excellent E-selectivity. organic-chemistry.orgwikipedia.org By modifying the heteroaryl group on the sulfone, the selectivity can be influenced. For example, pyridylsulfones have been shown to favor the formation of Z,E-dienes when reacted with α,β-unsaturated aldehydes under specific conditions. researchgate.net This adaptability makes the Julia-Kocienski olefination a versatile tool for constructing diene systems with defined geometries. researchgate.netresearchgate.nettcichemicals.com

Asymmetric Induction and Chiral Catalyst Strategies

Establishing the absolute configuration of stereocenters, such as the C3 position in the target molecule, requires the use of asymmetric synthesis strategies. This can involve substrate control, chiral auxiliaries, or, most efficiently, chiral catalysts. wikipedia.orgmsu.edu

Application of Chiral Aluminum Reagents in Enantioselective Transformations

Chiral aluminum reagents are effective catalysts for a variety of enantioselective transformations, including additions to carbonyls. While not directly forming a dienoate, they can be used to create key chiral intermediates. For instance, a chiral aluminum catalyst system derived from a ligand like DPP-H8-BINOL can facilitate the enantioselective addition of a vinylaluminum reagent to an aldehyde. thieme-connect.com This process generates a chiral allylic alcohol with high enantioselectivity. thieme-connect.com Such an alcohol could serve as a precursor to the C3 stereocenter, with the ethyl group being installed through a subsequent stereospecific reaction. The enantioselectivity is controlled by the chiral environment created by the aluminum-ligand complex around the reacting species. thieme-connect.com

N-Heterocyclic Carbene (NHC) Catalysis for Stereocontrolled Dienoate Synthesis

N-Heterocyclic Carbene (NHC) catalysis has become a powerful tool in organocatalysis for generating unique reactive intermediates. scripps.edunih.gov In the context of dienoate synthesis, NHCs can react with α,β-unsaturated aldehydes to form nucleophilic Breslow intermediates, which can then generate azolium dienolates. researchgate.netnih.gov These dienolates are key intermediates in a variety of asymmetric cycloaddition and annulation reactions. nih.govmonash.edu For example, an NHC can catalyze the reaction of an α,β-unsaturated aldehyde with a suitable partner to construct a dihydropyridinone, a reaction that proceeds through a dienolate intermediate and can achieve excellent enantioselectivity. researchgate.net This strategy allows for remote functionalization, where the stereochemistry is set at a position distant from the initial site of reaction, a principle applicable to the synthesis of complex chiral molecules. nih.gov

Table 2: NHC-Catalyzed Asymmetric Reactions via Dienolates

| Reaction Type | Catalyst Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| [4+2] Annulation with isatins | Triazolium-derived NHC | Moderate to good | researchgate.net |

| Diene Regenerative (4+2) Annulation | Morpholinone-derived NHC | >92% | monash.edu |

| Hetero-Diels-Alder | Triazolium-derived NHC | High | nih.gov |

Chiral Crown Ether-Coordinated Potassium Base Catalysts in Asymmetric Reactions

Chiral crown ethers, when complexed with alkali metal bases like potassium tert-butoxide (KOtBu), can function as potent chiral Brønsted base catalysts. elsevierpure.comrsc.org The crown ether creates a chiral pocket around the potassium cation, which in turn orients the associated anion (e.g., an enolate or deprotonated pronucleophile). elsevierpure.com This organized, chiral ion pair can then participate in highly enantioselective reactions, such as Michael additions. elsevierpure.comacs.org The principle relies on the crown ether's ability to generate a soluble and highly reactive nucleophile within a defined chiral environment, thereby controlling the facial selectivity of its subsequent addition to an electrophile. acs.org While monofunctional crown ethers have shown some limitations, newer bifunctional systems that incorporate additional binding sites (e.g., a BINOL framework) have expanded the scope and effectiveness of this approach. acs.orgnih.gov

Iridium/Chiral Diene-Catalyzed Asymmetric Additions to Unsaturated Systems

Iridium catalysis has emerged as a premier method for highly enantioselective allylic substitution and conjugate addition reactions. rsc.org The combination of an iridium precursor with a chiral diene ligand creates a catalyst capable of performing challenging transformations with exceptional control. acs.org Of particular relevance to the synthesis of substituted dienoates is the iridium-catalyzed 1,6-conjugate addition of nucleophiles to α,β,γ,δ-unsaturated carbonyl compounds. acs.orgorganic-chemistry.orgnih.gov This reaction allows for the introduction of a substituent at the δ-position (C7 in the context of the target molecule's backbone) with very high enantioselectivity (often >90% ee). acs.orgnih.gov The reaction proceeds with perfect 1,6-regioselectivity, avoiding the more common 1,4-addition, and has been successfully applied to dienoates, dienamides, and dienones. organic-chemistry.org

Table 3: Iridium/Chiral Diene-Catalyzed Asymmetric 1,6-Additions

Diastereoselective Control in Total Synthesis of Dienoate-Containing Compounds

In the total synthesis of complex molecules containing a dienoate structure, diastereoselective control is paramount. When a substrate already contains one or more stereocenters, it can exert a powerful influence on the formation of new stereocenters, a phenomenon known as substrate-controlled asymmetric induction. wikipedia.org The stereochemical outcome of a reaction at one site on the molecule is dictated by the steric and electronic properties of the existing chiral framework. wikipedia.org

For example, in the synthesis of a molecule like methyl 3-ethyl-7-methylnona-2,6-dienoate, if the chiral center at C3 were established first, its configuration would influence the stereochemical outcome of subsequent reactions. The addition of a nucleophile to a carbonyl at C7, for instance, would be subject to models of asymmetric induction like the Felkin-Anh or Cram chelation models, which predict the favored direction of nucleophilic attack based on the arrangement of substituents on the adjacent stereocenter. This principle allows for the relay of chiral information across the molecule, enabling the diastereoselective construction of multiple stereocenters in a controlled manner. wikipedia.org

Configurational Stability and Chirality Transfer in Dienoate Systems

The stereochemistry of acyclic systems, particularly those containing multiple double bonds and chiral centers, is a cornerstone of modern organic synthesis. For complex molecules such as this compound, which functions as a juvenile hormone analog, precise control over the geometry of its double bonds (configurational stability) and the stereochemistry of its chiral centers is paramount for biological activity. nih.govwikipedia.org This section explores the principles of configurational stability and the mechanisms of chirality transfer relevant to the synthesis of substituted dienoates.

Configurational Stability in Dienoate Synthesis

The geometric configuration of the double bonds (E/Z isomerism) in a dienoate system is determined during its synthesis. The stability of these isomers is crucial, as isomerization can lead to a loss of biological efficacy. The Wittig reaction and its modifications are common methods for forming the double bonds in dienoates, and the stereochemical outcome is highly dependent on the nature of the phosphonium (B103445) ylide used. wikipedia.orgquora.com

Stabilized Ylides : Ylides stabilized by an adjacent electron-withdrawing group (EWG), such as an ester, typically favor the formation of the thermodynamically more stable (E)-alkene.

Unstabilized Ylides : Ylides lacking such stabilization generally lead to the kinetically favored (Z)-alkene. quora.com

Mechanistic studies suggest that for many Wittig reactions, the formation of an oxaphosphetane intermediate is under kinetic control, which dictates the initial stereochemical outcome. wikipedia.orgucc.ie However, the potential for equilibration of reaction intermediates, a phenomenon termed "stereochemical drift," can alter the final E/Z ratio, particularly in the presence of lithium salts which can affect the reversibility of the initial steps. wikipedia.org

In certain cyclic dienoate systems, configurational stability is enhanced. For instance, substituted trans-cyclononenes, which can be formed from dienoate precursors, adopt specific, stable conformations and are notably slow to isomerize. nih.gov This inherent stability is critical for subsequent stereoselective functionalization of the molecule.

Enantioselective Approaches and Chirality Transfer

Chirality transfer refers to the process by which the stereochemical information from a chiral source—such as a substrate, reagent, or catalyst—is passed on to the product molecule during a reaction. In the synthesis of complex dienoates, establishing specific stereocenters is often achieved through such enantioselective methods.

Chirality Transfer from Auxiliaries and Substrates

One effective strategy involves the use of a chiral auxiliary—a temporary chiral group that is attached to the starting material to direct the stereochemical course of a reaction and is later removed. Research has shown that silylene transfer to a dienoate system can be rendered stereoselective by employing a chiral auxiliary attached to the dienoate. nih.gov This approach allows for the controlled formation of a chiral intermediate, which can then react with other reagents to build the final molecule with high enantiopurity. nih.gov

Furthermore, chirality can be transferred directly from a chiral substrate. In reactions involving the addition of dienoate-derived nucleophiles to chiral aldehydes, the existing stereocenter in the aldehyde can direct the formation of new stereocenters with high diastereoselectivity. nih.gov The reaction often proceeds through a highly organized, chair-like six-membered transition state, such as the Felkin-Anh model predicts, to yield a single diastereomer of the product. nih.gov

A summary of the diastereoselective addition of a dienoate-derived vinyl oxasilacyclopentene to various aldehydes is presented below, illustrating the stereospecific nature of the reaction.

| Entry | Aldehyde | Conditions | Yield (%) | Diastereomer Ratio |

| 1 | Benzaldehyde | 100 °C, 18 h | 77 | >95:5 |

| 2 | Butyraldehyde | 100 °C, 18 h | 72 | >95:5 |

| 3 | Isobutyraldehyde | 130 °C, 3 d | 73 | >95:5 |

| 4 | Chiral Aldehyde | 130 °C, 5 d | 72 | Single Diastereomer |

| Data derived from studies on δ-enolate equivalents reacting with aldehydes. nih.gov |

Asymmetric Catalysis

Asymmetric catalysis, particularly phase-transfer catalysis (PTC), offers another powerful method for establishing chirality. In this technique, a chiral catalyst, often a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid). nih.govmdpi.com This methodology has been successfully applied to the enantioselective α-alkylation of malonates, creating versatile chiral building blocks with quaternary carbon centers in high yields and excellent enantioselectivities (up to 98% ee). nih.govresearchgate.net While not directly applied to this compound in the cited literature, the principle demonstrates a key strategy for chirality transfer in the synthesis of complex substituted esters. The catalyst creates a chiral ion pair environment, which forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other.

The table below shows results from an enantioselective phase-transfer catalysis reaction for the synthesis of chiral malonates, demonstrating the efficacy of chirality transfer from a catalyst.

| Entry | Alkylating Agent (R-X) | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Benzyl bromide | 99 | 96 |

| 2 | 4-Methoxybenzyl bromide | 99 | 97 |

| 3 | Allyl bromide | 92 | 95 |

| 4 | Propargyl bromide | 85 | 98 |

| Data adapted from enantioselective α-alkylation of a malonate derivative using a chiral phase-transfer catalyst. researchgate.net |

These enantioselective strategies are fundamental to constructing stereochemically defined molecules like this compound, where the precise three-dimensional arrangement of atoms is directly linked to its function.

Reactivity and Transformational Chemistry of Methyl 3 Ethyl 7 Methylnona 2,6 Dienoate and Analogous Unsaturated Esters

Cycloaddition Reactions Involving Dienoate Frameworks

The conjugated diene system present in molecules like methyl 3-ethyl-7-methylnona-2,6-dienoate is a prime candidate for cycloaddition reactions, which are powerful methods for constructing cyclic molecular architectures.

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. nih.govwikipedia.orglibretexts.org In this transformation, two new carbon-carbon bonds are created in a single, stereospecific step. wikipedia.orglibretexts.org The dienoate framework can act as the diene component, reacting with various dienophiles. For the reaction to proceed, the diene must be able to adopt an s-cis conformation, where the double bonds are on the same side of the single bond connecting them. libretexts.org

The reactivity in a Diels-Alder reaction is typically enhanced when the diene possesses electron-donating groups and the dienophile has electron-withdrawing groups. libretexts.org However, the ester group in a dienoate can influence the electronic nature of the diene system. In some cases, the reaction may proceed via a stepwise, rather than a concerted, mechanism involving Michael-type additions, especially when using lithium dienolates. researchgate.net

The versatility of the Diels-Alder reaction allows for the synthesis of complex cyclohexene (B86901) derivatives. wikipedia.org For instance, methyl 2-oxobut-3-enoate, an α,β-unsaturated ester, has been shown to act as a highly reactive dienophile in Diels-Alder reactions with various 1,3-dienes, leading to functionalized cyclohexene products in moderate to good yields. dtu.dk Another variant, the hetero-Diels-Alder reaction, involves dienes or dienophiles containing heteroatoms, such as carbonyls or imines, leading to the formation of six-membered heterocycles. wikipedia.org

Table 1: Examples of Diels-Alder Reactions with Unsaturated Ester Analogs

| Diene | Dienophile | Product Type | Key Features | Reference(s) |

| 1,3-Dienes (various) | Methyl 2-oxobut-3-enoate | Functionalized cyclohexenes | Dienophile is a reactive α,β-unsaturated keto-ester; reaction proceeds in a one-pot procedure. | dtu.dk |

| 2-Furoic acid esters | Various dienophiles | Oxabicyclic adducts | Reaction works well in water, affording selectively exo-adducts. | nih.gov |

| Lithium 1,3-dien-2-olates | α,β-Unsaturated esters | Bicyclic lithium enolates | Mechanistic studies suggest a stepwise tandem Michael addition pathway over a concerted cycloaddition. | researchgate.net |

Functionalization of Unsaturated Ester Moieties

The double bonds within unsaturated esters are key sites for functionalization, allowing for the introduction of new chemical groups and the construction of more complex molecular structures.

Epoxidation is a critical transformation that converts an alkene into an epoxide, a versatile three-membered cyclic ether intermediate. However, the epoxidation of α,β-unsaturated esters is challenging because the electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack. sciforum.netacs.org Consequently, these electron-deficient olefins react sluggishly with common epoxidizing agents. sciforum.netacs.org

Despite these challenges, several methods have been developed.

Peroxy-acids: Reagents like meta-chloroperoxybenzoic acid (mCPBA) can successfully epoxidize α,β-unsaturated esters, often providing good yields and short reaction times compared to other methods. sciforum.net

Catalytic Asymmetric Epoxidation: For the synthesis of chiral epoxides, which are valuable building blocks, catalytic asymmetric methods are employed. acs.orgorganic-chemistry.org Yttrium-chiral biphenyldiol complexes have been shown to be effective catalysts for the epoxidation of a wide range of α,β-unsaturated esters, including those with β-aryl and β-alkyl substituents, achieving high yields (up to 97%) and excellent enantioselectivity (up to 99% ee). organic-chemistry.orgacs.orgnih.gov Another approach uses chiral ketones as catalysts in the presence of an oxidant like Oxone, which can also provide high enantioselectivity for certain substrates. acs.org These catalytic systems often operate via a conjugate addition of the oxidant. organic-chemistry.orgacs.org

The resulting α,β-epoxy esters are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals like Diltiazem® and the side chain of Taxol®. sciforum.net

Table 2: Catalytic Systems for Asymmetric Epoxidation of α,β-Unsaturated Esters

| Catalyst System | Oxidant | Substrate Scope | Typical Yield | Typical Enantiomeric Excess (ee) | Reference(s) |

| Yttrium-chiral biphenyldiol complex | Cumene hydroperoxide (CHP) | Broad (β-aryl and β-alkyl substituted esters) | Up to 97% | Up to 99% | organic-chemistry.orgacs.orgnih.gov |

| Chiral Ketone (e.g., fructose-derived) | Oxone | trans- and trisubstituted α,β-unsaturated esters | ~73% | Up to 96% | acs.org |

| Chiral (salen)Mn(III) complexes | Not specified | (Z)-cinnamates | Effective | Not specified | acs.org |

Carbon-hydrogen (C–H) bond activation is a powerful strategy in organic synthesis that allows for the direct conversion of C–H bonds into new C-C or C-X bonds, bypassing the need for pre-functionalized starting materials. wikipedia.orgresearchgate.net In the context of α,β-unsaturated esters, the C–H bonds at the γ-position can be targeted for functionalization.

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a key approach for this transformation. researchgate.netnih.gov N-Heterocyclic carbenes (NHCs) have been successfully employed to catalyze the γ-C–H deprotonation and subsequent functionalization of α,β-unsaturated esters. nih.govnih.gov

The reaction mechanism, studied through density functional theory (DFT), involves several steps: nih.gov

Nucleophilic attack by the NHC on the ester's carbonyl carbon.

Deprotonation at the γ-carbon, facilitated by a base, to form a dienolate intermediate.

Reaction of the nucleophilic γ-carbon with an electrophile, such as a hydrazone.

Cyclization and regeneration of the NHC catalyst.

This methodology provides access to valuable products like optically enriched δ-lactams, which can be further converted into pipecolic acid derivatives. nih.gov The NHC catalyst plays a crucial role not only in generating the key nucleophilic intermediate but also in enhancing the acidity and electrophilicity of the system to promote the reaction. nih.gov

Table 3: Mechanism of NHC-Catalyzed γ-C–H Functionalization

| Step | Description | Key Intermediate | Role of Catalyst | Reference(s) |

| 1 | Nucleophilic attack | NHC-ester adduct | Acts as a nucleophilic catalyst | nih.gov |

| 2 | γ-Deprotonation | Dienolate | Forms a key nucleophilic intermediate | nih.gov |

| 3 | Addition to Electrophile | Adduct with electrophile | Controls stereoselectivity of the addition | nih.govnih.gov |

| 4 | Cyclization/Catalyst Release | δ-Lactam product | Catalyst is regenerated for the next cycle | nih.govnih.gov |

Michael-Type Additions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org The oxa-Michael addition is a variant where an oxygen nucleophile (like an alcohol or water) adds to an α,β-unsaturated carbonyl compound. wikipedia.orgnih.govrsc.org This reaction has historically been challenging due to the lower nucleophilicity of oxygen compared to carbon or nitrogen nucleophiles and a lack of reactivity and selectivity. nih.govnih.govacs.org

The intramolecular version of the oxa-Michael addition is a powerful tool for constructing chiral oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals. nih.govox.ac.uk The reaction involves an alcohol tethered to an α,β-unsaturated ester, which cyclizes to form products like tetrahydrofurans (THFs) and tetrahydropyrans (THPs).

Achieving high enantioselectivity in these transformations is a significant challenge. Recent advances in catalysis have provided effective solutions:

Bifunctional Iminophosphorane (BIMP) Catalysts: These organocatalysts have shown excellent reactivity and enantioselectivity (up to 99.5:0.5 er) for the intramolecular oxa-Michael addition of alcohols to α,β-unsaturated esters and amides. nih.govacs.org Their enhanced Brønsted basicity allows them to activate even less reactive alcohol nucleophiles. acs.org

Chiral Crown Ether-Coordinated Potassium Bases: These catalysts, composed of chiral crown ethers and potassium tert-butoxide, are highly efficient for the asymmetric intramolecular oxa-Michael addition of α,β-unsaturated esters that contain a hydroxyl group. chemrxiv.org They represent a sustainable alternative to conventional organocatalysts. chemrxiv.org

These catalytic approaches have broadened the scope of the oxa-Michael reaction, enabling the synthesis of a wide range of enantioenriched cyclic ethers with high yields and stereocontrol. nih.govox.ac.uk

Table 4: Catalytic Systems for Asymmetric Intramolecular Oxa-Michael Additions

| Catalyst System | Substrate Type | Product Type | Yield | Enantiomeric Ratio (er) / ee | Reference(s) |

| Bifunctional Iminophosphorane (BIMP) | Hydroxy-α,β-unsaturated esters/amides | THFs, THPs, oxaspirocycles | Up to 99% | Up to 99.5:0.5 er | nih.govacs.orgox.ac.uk |

| Chiral Crown Ether / KHMDS | Hydroxy-α,β-unsaturated esters | Tetrahydrofurans | Excellent | High | chemrxiv.org |

| Chiral N,N'-dioxide nickel(II) complex | Activated α,β-unsaturated ketones | Flavanones | Not specified | High | nih.gov |

Radical and Ionic Transformations

The presence of multiple reactive sites—two carbon-carbon double bonds and an ester functionality—in this compound allows for a variety of chemical transformations. Both radical and ionic reaction pathways can be exploited to construct new cyclic and acyclic structures, often with a high degree of stereocontrol.

Free Radical Cyclization of Dienoate Derivatives

Free radical cyclizations are powerful methods for the formation of cyclic compounds, and dienoate derivatives serve as excellent substrates for such transformations. nih.gov These reactions typically proceed via an intramolecular addition of a radical to one of the double bonds. The regioselectivity of the cyclization is often governed by the stability of the resulting cyclic radical and the transition state leading to it, with 5-exo and 6-exo cyclizations being the most common pathways.

While specific studies on the free radical cyclization of this compound are not extensively documented, the reactivity of analogous systems provides significant insight. For instance, the cyclization of acyclic dienes and related unsaturated esters has been shown to yield functionalized cyclopentane (B165970) and cyclohexane (B81311) derivatives. acs.orgpsu.edu The stereochemical outcome of these reactions is a subject of considerable interest, with efforts directed towards achieving high diastereoselectivity. acs.orgrsc.org Radical reactions are known for their potential lack of stereoselectivity; however, by carefully choosing substrates and reaction conditions, it is possible to influence the stereochemical course of the cyclization. youtube.com

In a hypothetical radical cyclization of a derivative of this compound, where a radical is generated at a position allylic to one of the double bonds, the formation of a five- or six-membered ring would be anticipated. The substitution pattern on the dienoate backbone, specifically the ethyl group at the 3-position and the methyl group at the 7-position, would play a crucial role in directing the stereochemistry of the newly formed stereocenters in the cyclic product.

Tandem Cyclization-Elimination Reactions Involving Dienoate Precursors

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient strategy for the rapid construction of complex molecular architectures. scispace.com Unsaturated esters analogous to this compound are excellent candidates for tandem cyclization-elimination reactions, particularly through oxidative free-radical pathways.

A notable example is the manganese(III)-based oxidative free-radical cyclization of unsaturated β-keto esters. brandeis.eduacs.org In these reactions, the β-keto ester is oxidized by Mn(OAc)₃ to generate a radical intermediate, which then undergoes an intramolecular cyclization. nih.govgoogle.com The resulting cyclized radical can be further oxidized, often with the aid of a co-oxidant like Cu(OAc)₂, to yield an unsaturated cyclic product through an elimination step. google.com

Research on the oxidative tandem-radical cyclization of dimethyl (2E,6E)-3-oxo-6,10-dimethyl-6,10-dodecadienoate, a compound structurally related to our subject, provides a compelling model. The reaction proceeds through the formation of an enol radical which cyclizes to form a monocyclic tertiary radical. A subsequent 5-exo-cyclization leads to a cis-fused bicyclic radical, which upon oxidation and elimination, yields an unsaturated bicyclic ketoester.

| Starting Material | Reagents | Key Intermediates | Product(s) | Yield |

| Dimethyl (2E,6E)-3-oxo-6,10-dimethyl-6,10-dodecadiendioate | Mn(OAc)₃, Cu(OAc)₂ | Enol radical, monocyclic tertiary radical, cis-fused bicyclic radical | Unsaturated bicyclic ketoester, decarboxylated bicyclic compound | 35% and 45% respectively |

This type of tandem reaction highlights the potential to convert a linear dienoate precursor into a complex polycyclic system in a single step, building multiple C-C bonds and stereocenters with a degree of control. The mechanism of these Mn(III)-based oxidative cyclizations has been extensively studied, revealing the influence of the substrate structure and reaction conditions on the efficiency and selectivity of the process. scispace.comnih.govscripps.edu

Nucleophilic Reactions with Dienyl Metal Compounds

The coordination of a diene or a dienyl system to a metal center can dramatically alter its reactivity, transforming it from a nucleophile into an electrophile. u-tokyo.ac.jpnih.govlibretexts.org This activation allows for the direct attack of nucleophiles on the coordinated ligand, a powerful strategy for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds. uwindsor.ca

In the context of this compound, the formation of a cationic dienyl metal complex, for instance with an Fe(CO)₃ or a related transition metal fragment, would render the diene system susceptible to nucleophilic attack. The regioselectivity of this attack is a key consideration and is influenced by both electronic and steric factors. Generally, for open-chain dienyl complexes, nucleophilic attack occurs at one of the terminal carbons of the dienyl system. u-tokyo.ac.jp

The presence of substituents on the diene backbone, such as the ethyl and methyl groups in our target compound, would be expected to exert a significant directing effect on the incoming nucleophile. Theoretical studies on related systems have shown that the distribution of charge in the dienyl ligand and the orbital coefficients of the LUMO play a crucial role in determining the site of nucleophilic addition. acs.org

| Dienyl Metal Complex Type | Nucleophile (Nu⁻) | Regioselectivity | Stereochemistry |

| Cationic acyclic (diene)metal complex | Stabilized enolates, organocuprates, amines | Typically at the terminus of the dienyl system | trans to the metal |

The resulting neutral η⁴-diene complex can then be decomplexed to afford the functionalized acyclic product, or it can be subjected to further transformations while still coordinated to the metal. This approach provides a versatile entry into a wide range of substituted products that would be difficult to access through other means.

Computational Investigations and Mechanistic Elucidations of Dienoate Reactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful method for investigating the mechanisms of organic reactions, including those involving unsaturated esters. researchgate.netresearchgate.net DFT calculations allow for the exploration of potential energy surfaces, the identification of transition states, and the determination of reaction pathways. In the context of reactions involving Methyl 3-ethyl-7-methylnona-2,6-dienoate, DFT can be employed to study various transformations, such as cycloadditions, isomerizations, and esterifications. mdpi.comresearchgate.net

For instance, in a hypothetical Diels-Alder reaction where this compound acts as the diene, DFT calculations could elucidate the concerted versus stepwise nature of the mechanism. acs.orgnih.gov The theory can predict the activation energies for different approaches of a dienophile, thus explaining the observed regioselectivity and stereoselectivity. rsc.org These theoretical studies often provide a good comparison with experimental data where available and serve as a crucial guide for understanding and predicting the outcomes of complex organic reactions. researchgate.net

Table 1: Representative Functional and Basis Set Combinations for DFT Studies

| Functional | Basis Set | Application |

| B3LYP | 6-31G(d) | Geometry optimization of reactants, products, and transition states. nih.gov |

| M06-2X | def2-TZVP | Calculation of more accurate electronic energies and investigation of reaction mechanisms, particularly those involving non-covalent interactions. mdpi.com |

| WB97XD | 6-311+G(d,p) | Studying thermochemistry and reaction barriers, including dispersion effects. mdpi.com |

Analysis of Stereoselectivity Origin in Organocatalytic and Metal-Catalyzed Systems

The stereochemical outcome of a reaction is of paramount importance in organic synthesis. Computational methods are instrumental in understanding the origins of stereoselectivity in both organocatalytic and metal-catalyzed reactions of unsaturated esters. uncw.edunih.govnih.gov For this compound, with its multiple stereogenic centers and prochiral faces, predicting and explaining the stereoselectivity of its reactions is a significant challenge.

In organocatalysis, DFT can model the interaction between the dienoate substrate and a chiral catalyst, such as a proline derivative or a chiral phosphoric acid. By analyzing the transition state structures leading to different stereoisomers, the steric and electronic interactions that favor the formation of one product over another can be identified. Similarly, in metal-catalyzed systems, such as those employing rhodium or copper complexes, computational studies can reveal how the coordination of the dienoate to the metal center and the ligand environment dictate the stereochemical course of the reaction. acs.orgnih.govuncw.edu These analyses often show that subtle non-covalent interactions play a decisive role in the stereodetermining step.

Elucidation of Catalyst Role and Additive Effects on Reaction Pathways

Catalysts and additives can dramatically alter the rate and selectivity of a chemical reaction. Computational studies provide a molecular-level understanding of their roles. For reactions involving this compound, DFT can be used to investigate how a catalyst, be it an acid, a base, an organocatalyst, or a transition metal complex, modifies the reaction pathway. researchgate.netgoogle.com

For example, in an acid-catalyzed esterification, DFT can show how the protonation of the carbonyl oxygen by the acid catalyst activates the ester towards nucleophilic attack. researchgate.net In metal-catalyzed cross-coupling reactions, computational models can trace the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps, highlighting the role of the metal and its ligands at each stage. mdpi.com Additives, such as co-catalysts or salts, can also be included in the computational model to understand their influence on the stability of intermediates and transition states, thereby explaining their observed effect on the reaction outcome. google.com

Frontier Orbital Interactions and Reactivity Prediction in Unsaturated Esters

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity and selectivity of chemical reactions. youtube.comwikipedia.orgnumberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap generally corresponds to a more facile reaction. researchgate.net

For an unsaturated ester like this compound, FMO analysis can predict its behavior in various reactions. For instance, in a Diels-Alder reaction, the diene character of the molecule would be associated with its HOMO, which would interact with the LUMO of a dienophile. Substituents on the dienoate, such as the ethyl and methyl groups, can influence the energy and shape of the frontier orbitals, thereby affecting the molecule's reactivity and the regioselectivity of the cycloaddition. rsc.org Computational software can readily calculate and visualize the HOMO and LUMO, providing a qualitative and quantitative basis for predicting reaction outcomes. nih.gov

Table 2: Hypothetical Frontier Orbital Energies for Reactants in a Diels-Alder Reaction

| Molecule | Orbital | Energy (eV) |

| This compound (Diene) | HOMO | -9.5 |

| LUMO | +1.2 | |

| Maleic Anhydride (Dienophile) | HOMO | -11.8 |

| LUMO | -1.5 | |

| Energy Gap (HOMOdiene - LUMOdienophile) | 8.0 |

Note: These are illustrative values and would need to be calculated for a specific reaction.

Transition State Structure Analysis in Dienoate Transformations

The transition state is the highest energy point along a reaction coordinate and represents the critical geometry that molecules must adopt to transform from reactants to products. youtube.com The structure of the transition state is fleeting and cannot be directly observed experimentally, making computational analysis an essential tool for its characterization. nih.gov

In transformations of this compound, the analysis of transition state structures can reveal crucial details about the reaction mechanism. For example, in a stereoselective reaction, the calculated transition state structures leading to different stereoisomers can be compared. The structure with the lower energy will correspond to the major product, and the geometric features responsible for this energy difference, such as steric hindrance or stabilizing hydrogen bonds, can be identified. rsc.orgresearchgate.net Techniques like Intrinsic Reaction Coordinate (IRC) calculations can confirm that a calculated transition state indeed connects the reactants and products of interest. researchgate.net

Future Directions and Emerging Research Avenues in Dienoate Chemistry

Exploration of Novel Catalytic Systems for Enhanced Dienoate Synthesis and Selectivity

The stereoselective synthesis of conjugated dienes and polyenes, including dienoate esters, remains a significant challenge in organic synthesis due to the critical role of C=C bond configuration in determining the biological activity and material properties of these molecules. researchgate.net The development of novel catalytic systems is at the forefront of addressing this challenge, aiming to provide direct and efficient access to specific stereoisomers.

Transition metal catalysis has been a cornerstone in the synthesis of conjugated dienes. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, have demonstrated high stereoselectivity (≥98%) in the synthesis of all four stereoisomers of ethyl undeca-2,4-dienoate. pku.edu.cn The choice of catalyst and reaction conditions is crucial; for instance, the use of cesium fluoride (B91410) (CsF) or tetra-n-butylammonium fluoride (nBu4NF) as a promoter base in Suzuki couplings has been shown to significantly improve the stereoselectivity. pku.edu.cn Rhodium-catalyzed C-H activation has also emerged as a powerful tool for dienylation, allowing for the introduction of substituents at internal positions of the dienyl moiety. researchgate.net

Olefin metathesis, particularly using second-generation Grubbs-Hoveyda (GH-II) catalysts, has proven effective for the selective synthesis of (2Z,4E)-dienyl esters through ene-diene cross-metathesis. jnu.ac.in This method is notable for its ability to retain the Z-geometry of a spectator alkene while achieving high E-selectivity at the newly formed double bond. jnu.ac.in For larger-scale reactions, fluorous-tagged GH-II catalysts offer the advantage of easy separation and recovery. jnu.ac.in

Beyond traditional transition metal catalysis, zinc-catalyzed cross-coupling of carbene sources represents an unconventional yet effective approach for synthesizing conjugated dienoates. mdpi.comrsc.org This method involves the coupling of zinc carbenes with diazo compounds and can be achieved using the inexpensive and low-toxicity zinc chloride (ZnCl2) as a catalyst. rsc.org

Organocatalysis is another burgeoning area, with novel aminocatalysts being designed to work in environmentally friendly solvents like water. creative-quantum.eu These catalysts can function like micelles and have been successfully employed in asymmetric Michael additions, a key step in many synthetic pathways. creative-quantum.eu The development of such catalysts aligns with the broader goals of sustainable chemistry. chemrxiv.orgresearchgate.net

Table 1: Comparison of Catalytic Systems for Dienoate Synthesis

| Catalytic System | Key Features | Advantages | Challenges |

| Palladium-Catalyzed Cross-Coupling | High stereoselectivity for all isomers. | Well-established, versatile. | Can require expensive ligands and pre-functionalized substrates. |

| Rhodium-Catalyzed C-H Activation | Direct functionalization of C-H bonds. | High atom economy. | Can have limited substrate scope and require directing groups. |

| Olefin Metathesis (Grubbs-Hoveyda) | Selective formation of specific isomers (e.g., 2Z,4E). | High functional group tolerance. | Catalyst can be sensitive to impurities. |

| Zinc-Catalyzed Cross-Coupling | Utilizes inexpensive and low-toxicity metal. | Cost-effective and more sustainable. | Reaction mechanisms can be complex and less understood. |

| Organocatalysis | Metal-free, often uses chiral catalysts for asymmetry. | Environmentally benign, avoids metal contamination. | Can require higher catalyst loadings and longer reaction times. |

Development of Sustainable and Environmentally Benign Synthetic Routes to Dienoate Esters

The principles of green chemistry are increasingly influencing the design of synthetic routes to dienoate esters, with a focus on reducing waste, minimizing the use of hazardous substances, and utilizing renewable resources. mdpi.com

One of the key strategies is the use of renewable feedstocks. Biomass, which includes materials derived from living organisms like plants, offers a sustainable alternative to fossil fuels for the production of chemical building blocks. ibm.com For instance, 2-methyltetrahydrofuran (B130290) (2-methyl-THF), a solvent with similar properties to the petroleum-derived tetrahydrofuran (B95107) (THF), can be synthesized from biomass. ibm.com The development of processes to convert biomass into platform molecules that can then be transformed into dienoates is an active area of research.

The choice of solvent is another critical aspect of green synthesis. Water, supercritical carbon dioxide, ionic liquids (ILs), and deep eutectic solvents (DESs) are being explored as greener alternatives to conventional volatile organic compounds (VOCs). rsc.orgresearchgate.net Natural deep eutectic solvents (NADESs), which are mixtures of natural compounds like sugars and amino acids, are particularly promising due to their low toxicity and biodegradability. nih.gov Solvent-free reaction conditions, often facilitated by techniques like microwave irradiation or mechanochemical grinding, represent an ideal scenario for minimizing solvent waste. pku.edu.cnresearchgate.net

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity and mild reaction conditions. rsc.org Lipases, for example, are effective in the kinetic resolution of racemic mixtures to produce enantioenriched atropisomers, a class of chiral compounds. rsc.org The development of "deprotectase" biocatalysts that can selectively remove protecting groups under mild, aqueous conditions is another promising avenue for making multi-step syntheses greener. chemrxiv.org Engineered enzymes, developed through techniques like directed evolution, are expanding the scope of biocatalysis to reactions not typically found in nature. rsc.org

Table 2: Green Chemistry Approaches in Dienoate Synthesis

| Green Chemistry Principle | Application in Dienoate Synthesis | Example |

| Use of Renewable Feedstocks | Sourcing starting materials from biomass instead of petroleum. | Synthesis of solvents like 2-methyl-THF from plant-derived materials. ibm.com |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. | Utilizing water, supercritical CO2, or deep eutectic solvents as reaction media. rsc.orgnih.gov |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce waste. | Using biocatalysts like lipases for stereoselective transformations. rsc.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. | Catalytic additions and cycloadditions are inherently more atom-economical than substitution reactions with leaving groups. |

Discovery and Investigation of Underexplored Reactivity Modes of Dienoate Systems

While the synthesis of dienoates has been a major focus, exploring their diverse reactivity is crucial for expanding their applications in organic synthesis. Conjugated dienoates are versatile building blocks capable of participating in a wide range of transformations.

Cycloaddition reactions, particularly the Diels-Alder reaction, are a hallmark of conjugated diene reactivity. chemrxiv.orgresearchgate.net This [4+2] cycloaddition between a diene and a dienophile is a powerful tool for constructing six-membered rings with high stereocontrol. nih.gov The reactivity and regioselectivity of the Diels-Alder reaction can be tuned by the electronic nature of the substituents on both the diene and the dienophile. rsc.org For dienoate esters, the electron-withdrawing ester group makes them suitable dienophiles in reactions with electron-rich dienes. Conversely, they can act as the diene component when reacted with electron-deficient dienophiles.

Beyond the classic Diels-Alder reaction, other pericyclic reactions of dienoates are being explored. researchgate.net These include electrocyclic reactions, where a conjugated system undergoes ring closure to form a cyclic compound, and sigmatropic rearrangements, which involve the migration of a sigma-bond across a pi-system. rsc.org Photochemical [2+2] cycloadditions offer a route to four-membered rings, which are otherwise difficult to access. nih.gov